beta-Ergocryptine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

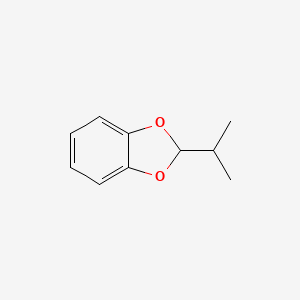

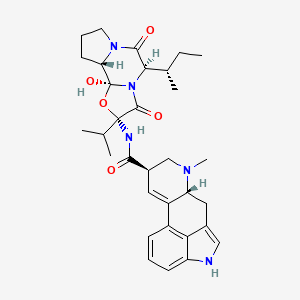

ベータ-エルゴクリプチンは、麦角菌または発酵ブロスから単離される、天然の麦角アルカロイド、特にエルゴペプチドです。これは、エルゴクリプチンの2つの異性体のうちの1つであり、もう1つはアルファ-エルゴクリプチンです。 ベータ型は、アルファ型とは、単一のメチル基の位置が異なるため、タンパク質性アミノ酸ロイシンがイソロイシンに置き換わる生合成の結果です .

2. 製法

合成経路および反応条件: ベータ-エルゴクリプチンの生合成経路は、L-トリプトファンのジメチルアリルピロリン酸によるSN1様式でのプレニル化から始まります。この反応は、アスペルギルス・フミガーツスにおいて、FgaPT2と呼ばれるプレニルトランスフェラーゼ酵素によって触媒されます。 このプロセスには、アリル性カルボカチオンの形成、トリプトファンによるカルボカチオンへの求核攻撃、および芳香族性を回復して生成物を生成する脱プロトン化という3つのステップが含まれます。4-ジメチルアリルトリプトファン .

工業生産方法: ベータ-エルゴクリプチンは通常、麦角菌または発酵ブロスから単離されます。 工業生産には、麦角菌の培養、それに続く抽出および精製プロセスによる所望のアルカロイドの単離が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthetic pathway to beta-ergocriptine starts with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus. The process involves three steps: formation of an allylic carbocation, nucleophilic attack of tryptophan on the carbocation, and deprotonation to restore aromaticity and generate the product, 4-dimethylallyltryptophan .

Industrial Production Methods: Beta-ergocriptine is typically isolated from ergot or fermentation broth. The industrial production involves the cultivation of ergot fungi, followed by extraction and purification processes to isolate the desired alkaloid .

化学反応の分析

反応の種類: ベータ-エルゴクリプチンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応は、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は化合物の還元型を生成する可能性があります .

4. 科学研究への応用

ベータ-エルゴクリプチンは、幅広い科学研究用途を持っています。

化学: ブロモクリプチンなどの他の麦角アルカロイドの合成のための出発物質として役立ちます。

生物学: 麦角アルカロイドの生合成経路とその真菌代謝における役割を研究するために使用されます。

医学: ベータ-エルゴクリプチンは薬理学的特性を持ち、パーキンソン病や高プロラクチン血症などの状態の治療に使用されます。

科学的研究の応用

Beta-ergocriptine has a wide range of scientific research applications:

Chemistry: It serves as a starting material for the synthesis of other ergot alkaloids, such as bromocriptine.

Biology: It is used to study the biosynthetic pathways of ergot alkaloids and their role in fungal metabolism.

Medicine: Beta-ergocriptine has pharmacological properties and is used in the treatment of conditions like Parkinson’s disease and hyperprolactinemia.

Industry: It is utilized in the production of pharmaceuticals and as a research tool in various biochemical studies

作用機序

ベータ-エルゴクリプチンは、脳のドーパミン受容体と相互作用することでその効果を発揮します。ドーパミンアゴニストとして作用し、ドーパミン受容体を刺激することで神経伝達物質の放出を調節します。このメカニズムは、ドーパミンレベルが不足しているパーキンソン病の治療に特に有効です。 この化合物は、下垂体からのプロラクチンの放出を阻害することによって、プロラクチン分泌にも影響を与えます .

類似化合物:

アルファ-エルゴクリプチン: エルゴクリプチンのアルファ異性体であり、単一のメチル基の位置のみが異なります。

ブロモクリプチン: エルゴクリプチンの合成誘導体であり、主にパーキンソン病や高プロラクチン血症の治療に使用されます。

ジヒドロ-ベータ-エルゴクリプチン: ベータ-エルゴクリプチンの水素化型であり、9位と10位の間の二重結合が単結合に置き換わっています

独自性: ベータ-エルゴクリプチンは、特定の構造配置により、独特の薬理学的特性を発揮するという点で、ユニークです。 ドーパミンアゴニストとして作用する能力と、プロラクチン分泌を阻害する役割により、医療用途において特に価値があります .

類似化合物との比較

Alpha-Ergocryptine: The alpha isomer of ergocryptine, differing only in the position of a single methyl group.

Bromocriptine: A synthetic derivative of ergocryptine, used primarily in the treatment of Parkinson’s disease and hyperprolactinemia.

Dihydro-beta-ergocryptine: A hydrogenated form of beta-ergocriptine, with a single bond replacing the double bond between positions 9 and 10

Uniqueness: Beta-ergocriptine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act as a dopamine agonist and its role in inhibiting prolactin secretion make it particularly valuable in medical applications .

特性

分子式 |

C32H41N5O5 |

|---|---|

分子量 |

575.7 g/mol |

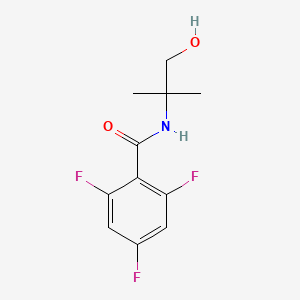

IUPAC名 |

(6aR,9R)-N-[(1S,2S,4R,7R)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27+,31+,32-/m0/s1 |

InChIキー |

YYWXOXLDOMRDHW-SGVWFJRMSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

異性体SMILES |

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

正規SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B8610973.png)

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)